Disperse Red 73 chemical structure and properties
Disperse Red 73 chemical structure and properties
An In-depth Technical Guide to Disperse Red 73
Disperse Red 73 is a synthetic organic compound classified as a monoazo dye.[1] It is widely utilized in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765) and its blends, due to its vibrant bluish-red hue and good fastness properties.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and safety considerations for researchers, scientists, and professionals in drug development and chemical industries.
Chemical Identity and Structure
Disperse Red 73 is structurally characterized by an azo bridge linking a substituted nitrobenzonitrile and an N-alkylaniline moiety.
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IUPAC Name: 2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile[4]
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Synonyms: C.I. Disperse Red 73, Disperse Rubine GFL, Disperse Red SE-GFL, Allilon Rubine FL
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Chemical Class: Monoazo Dye
Physicochemical Properties
The physical and chemical properties of Disperse Red 73 are summarized in the table below. It typically appears as a dark red powder or granular solid. It is insoluble in water but shows solubility in various organic solvents such as ethanol, acetone, and benzene.
| Property | Value | Source |
| CAS Number | 16889-10-4 | |
| Molecular Formula | C18H16N6O2 | |
| Molecular Weight | 348.36 g/mol | |
| Appearance | Dark red powder / Red grain | |
| Melting Point | 149-150 °C | |
| Boiling Point | 614.2 ± 55.0 °C (Predicted) | |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene |
Tinctorial and Application Properties
Disperse Red 73 is primarily used for dyeing polyester, acetate, triacetate, and nylon fibers. It yields a bright, bluish-red shade and is suitable for high-temperature dyeing methods. The optimal pH for the dyeing bath is in the slightly acidic range of 3 to 7. The dye is sensitive to alkali and can be hydrolyzed under alkaline conditions.
| Application Property | Details | Source |
| Suitable Fibers | Polyester, Polyester/Cotton Blends, Acetate, Triacetate, Nylon, Acrylic | |
| Dyeing Method | High Temperature, Thermosol, Printing | |
| Optimal Dyeing pH | 3 - 7 | |
| Light Fastness | Grade 6 (on a scale of 1-8) | |
| Washing Fastness | Grade 5 (on a scale of 1-5) | |
| Color Shade | Bright bluish-red |
Experimental Protocols
Manufacturing Process: Diazotization and Coupling
The synthesis of Disperse Red 73 is a standard two-step process involving diazotization followed by an azo coupling reaction.
Step 1: Diazotization of 2-Cyano-4-nitroaniline
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Preparation of Diazo Component: 2-Cyano-4-nitroaniline is suspended in an acidic medium, typically an aqueous solution of a strong mineral acid like sulfuric acid or hydrochloric acid.
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Cooling: The suspension is cooled to a low temperature, usually between 0-5 °C, in an ice bath to ensure the stability of the resulting diazonium salt.
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Addition of Diazotizing Agent: An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly and portion-wise to the cooled suspension. The temperature is strictly maintained below 5 °C during this addition.
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Reaction: The sodium nitrite reacts with the acidic medium to form nitrous acid (HNO₂), which then reacts with the primary aromatic amine (2-Cyano-4-nitroaniline) to form the corresponding diazonium salt. The reaction is monitored for completion, typically by testing for the absence of the starting amine and the presence of excess nitrous acid.
Step 2: Azo Coupling with N-ethyl-N-cyanoethylaniline
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Preparation of Coupling Component: N-ethyl-N-cyanoethylaniline is dissolved or suspended in a suitable medium, often in the presence of an acid-binding agent to control the pH of the coupling reaction.
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Coupling Reaction: The freshly prepared, cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling component. The temperature is maintained at a low level (0-10 °C) to control the reaction rate and prevent decomposition of the diazonium salt.
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pH Adjustment: The pH of the reaction mixture is carefully controlled, as the coupling reaction is pH-dependent. An appropriate pH (typically weakly acidic) is maintained to facilitate the electrophilic substitution reaction on the activated aromatic ring of the coupling component.
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Product Isolation: Upon completion of the coupling reaction, the precipitated Disperse Red 73 dye is isolated from the reaction mixture by filtration.
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Purification: The crude dye is washed thoroughly with water to remove residual acids, salts, and unreacted starting materials. It may be further purified by recrystallization from a suitable solvent if required.
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Drying: The final product is dried under controlled temperature conditions to yield the Disperse Red 73 dye as a powder.
Safety and Ecotoxicity
Disperse Red 73 requires careful handling as it may cause skin and eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this chemical. Adequate ventilation is necessary to avoid the formation and inhalation of dust.
Studies have investigated its environmental fate and toxicological profile, indicating that it can be mutagenic in some tests and may pose risks to aquatic organisms. Research has focused on its degradation, with findings that enzymes from E. coli can bleach the dye, producing potentially harmful amines like 4-Nitroaniline.
| Toxicity Data | Value | Species | Source |
| LD50 (Intraperitoneal) | >200 mg/kg | Rat | |
| LC50 (48h) | 110 mg/L | Daphnia magna |
Mandatory Visualization
The following diagram illustrates the synthetic pathway for Disperse Red 73.
Caption: Synthetic pathway of Disperse Red 73 via diazotization and azo coupling.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse red 73 TDS|Disperse red 73 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 3. China Disperse Red 73 Manufacturers Suppliers Factory - Disperse Red 73 Price - WINCHEM [pigment-dye.com]
- 4. 2-(2-(4-((2-Cyanoethyl)ethylamino)phenyl)diazenyl)-5-nitrobenzonitrile | C18H16N6O2 | CID 85627 - PubChem [pubchem.ncbi.nlm.nih.gov]
